
n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide: is an organic compound that features a tetrahydrofuran ring and a tert-butyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of a tetrahydrofuran derivative with a tert-butyl amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrofuran ring or the tert-butyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be explored for its pharmacological properties. Studies focus on its efficacy and safety as a potential drug candidate for various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)propanamide
- n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)butanamide
- n-(Tert-butyl)-3-(tetrahydrofuran-2-yl)pentanamide
Uniqueness: this compound stands out due to its specific combination of a tetrahydrofuran ring and a tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, providing opportunities for specialized uses in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-tert-butyl-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)12-10(13)7-6-9-5-4-8-14-9/h9H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
FGOJEOGINDJHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)
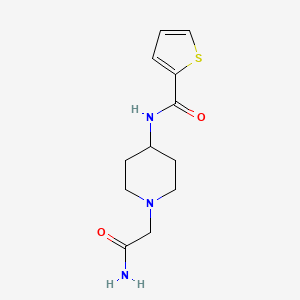
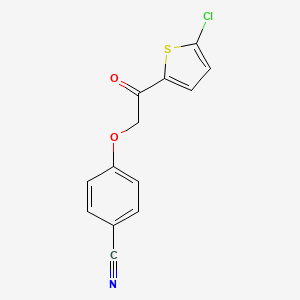
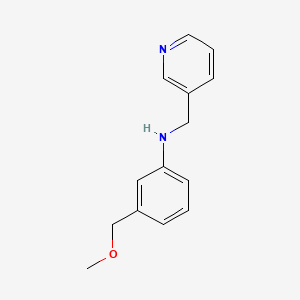
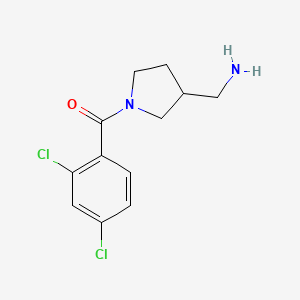
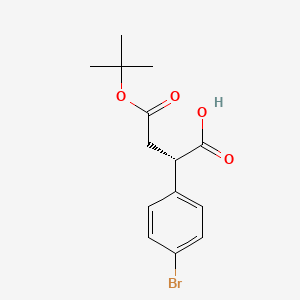
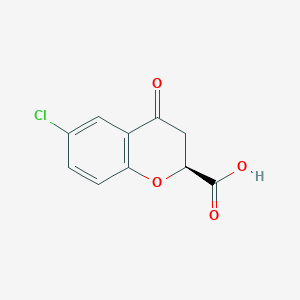
![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
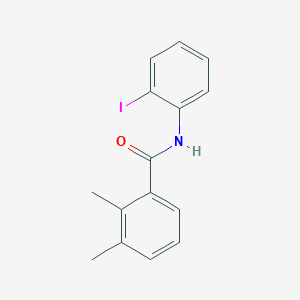

![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)

